molecular formula C23H28O4 B032765 Benzyl 2-Ethylhexyl Phthalate CAS No. 18750-05-5

Benzyl 2-Ethylhexyl Phthalate

Cat. No.: B032765
CAS No.: 18750-05-5
M. Wt: 368.5 g/mol
InChI Key: RVBLXUAPXWEIPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl 2-Ethylhexyl Phthalate is an organic compound belonging to the class of phthalates, which are widely used as plasticizers. These compounds are primarily added to plastics to increase their flexibility, transparency, durability, and longevity. This compound is a diester of phthalic acid and is known for its application in various industrial processes.

Mechanism of Action

Target of Action

Benzyl 2-Ethylhexyl Phthalate, like other phthalates, is known to disrupt the endocrine system . It has been found to interact with various hormone receptors, including nuclear receptors and membrane receptors . The compound can act as an agonist, antagonist, or have mixed effects .

Mode of Action

The compound’s interaction with its targets leads to a variety of changes. For instance, it can disrupt the release of hypothalamic, pituitary, and peripheral hormones . It can also interfere with intracellular signaling pathways and modulate gene expression .

Biochemical Pathways

This compound is metabolized through hydrolysis and oxidation (phase 1 metabolic processes), followed by conjugation (phase 2 metabolic processes) . The formation of certain metabolites suggests that the compound might be metabolized through the β-oxidation pathway .

Pharmacokinetics

The compound enters the bloodstream and reaches the liver for further detoxification after digestion . The metabolites of this compound are excreted via urine and/or feces . .

Result of Action

Continuous exposure to this compound may lead to inhibition of liver detoxifying enzymes and may result in liver dysfunction . It may also induce changes in puberty, the development of testicular dysgenesis syndrome, neurodevelopmental and neurobehavioral abnormalities, cancer, and fertility disorders in both males and females .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s persistence and detection in various environmental media have become significant issues . It has been found in different environmental matrices, including air, water, soil, and even in food, medicine, and personal care products . The compound’s physical and chemical attributes have a significant impact on its environmental fate, transport, and degradation in different natural settings .

Biochemical Analysis

Biochemical Properties

Benzyl 2-Ethylhexyl Phthalate interacts with various enzymes, proteins, and other biomolecules in biochemical reactions. For instance, it has been found that certain bacteria can metabolize this compound through an initial hydrolytic pathway of degradation, followed by the assimilation of hydrolyzed phthalic acid and 2-ethylhexanol to tricarboxylic acid (TCA) cycle intermediates . This suggests that this compound can interact with enzymes involved in hydrolysis and the TCA cycle.

Cellular Effects

This compound can have various effects on cells and cellular processes. For example, it has been suggested that continuous exposure to phthalates, including this compound, may lead to inhibition of liver detoxifying enzymes and may result in liver dysfunction . This indicates that this compound can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level. For instance, it has been suggested that phthalates, including this compound, can interact with nuclear receptors in a variety of neuronal regions that control brain activities . This suggests that this compound can bind to these receptors, potentially leading to changes in gene expression.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. For example, it has been found that the total concentrations of phthalates, including this compound, in fish species collected from Poyang Lake, China, ranged between 118.63 and 819.84 μg/kg wet weight . This suggests that the effects of this compound on cellular function can vary over time, potentially due to factors such as the product’s stability and degradation.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. For instance, it has been found that butyl benzyl phthalate, a related compound, provoked the overexpression of the EcR gene in mice with significant increases from exposures of 0.1mg/L and above . This suggests that high doses of this compound could potentially have toxic or adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways. For example, it has been found that certain bacteria can metabolize this compound through an initial hydrolytic pathway of degradation, followed by the assimilation of hydrolyzed phthalic acid and 2-ethylhexanol to TCA cycle intermediates . This suggests that this compound can interact with enzymes involved in these metabolic pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzyl 2-Ethylhexyl Phthalate is synthesized through the esterification of phthalic anhydride with benzyl alcohol and 2-ethylhexanol. The reaction typically involves the use of an acid catalyst such as sulfuric acid or para-toluenesulfonic acid. The process can be summarized as follows:

    Esterification Reaction: Phthalic anhydride reacts with benzyl alcohol and 2-ethylhexanol in the presence of an acid catalyst.

    Reaction Conditions: The reaction is carried out at elevated temperatures, usually between 100°C to 150°C, to facilitate the esterification process.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification reactors where the reactants are continuously fed, and the product is continuously removed. The process is optimized for high yield and purity, often involving distillation steps to separate the desired ester from by-products and unreacted starting materials.

Chemical Reactions Analysis

Types of Reactions: Benzyl 2-Ethylhexyl Phthalate undergoes various chemical reactions, including:

    Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions to yield phthalic acid, benzyl alcohol, and 2-ethylhexanol.

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde and other oxidation products.

    Substitution: The benzyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic aqueous solutions at elevated temperatures.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a catalyst.

Major Products:

    Hydrolysis: Phthalic acid, benzyl alcohol, 2-ethylhexanol.

    Oxidation: Benzaldehyde, phthalic acid derivatives.

    Substitution: Various substituted this compound derivatives.

Scientific Research Applications

Benzyl 2-Ethylhexyl Phthalate finds applications in various fields of scientific research:

    Chemistry: Used as a plasticizer in the synthesis of flexible polymers and materials.

    Biology: Studied for its potential effects on biological systems, particularly in the context of endocrine disruption.

    Medicine: Investigated for its potential toxicological effects and its role in medical device manufacturing.

    Industry: Widely used in the production of flexible PVC products, coatings, adhesives, and sealants.

Comparison with Similar Compounds

    Bis(2-ethylhexyl) phthalate: Another widely used plasticizer with similar applications but different structural properties.

    Dibutyl phthalate: A lower molecular weight phthalate with different physical and chemical properties.

    Butyl benzyl phthalate: Similar in structure but with different functional groups, leading to varied applications and effects.

Uniqueness: Benzyl 2-Ethylhexyl Phthalate is unique due to its specific combination of benzyl and 2-ethylhexyl groups, which confer distinct physical and chemical properties. This uniqueness makes it suitable for specific applications where other phthalates may not perform as effectively.

Properties

IUPAC Name

1-O-benzyl 2-O-(2-ethylhexyl) benzene-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28O4/c1-3-5-11-18(4-2)16-26-22(24)20-14-9-10-15-21(20)23(25)27-17-19-12-7-6-8-13-19/h6-10,12-15,18H,3-5,11,16-17H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVBLXUAPXWEIPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)COC(=O)C1=CC=CC=C1C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40940214
Record name Benzyl 2-ethylhexyl benzene-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40940214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

368.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18750-05-5
Record name Benzyl octyl phthalate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18750-05-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phthalic acid, benzyl 2-ethylhexyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018750055
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzyl 2-ethylhexyl benzene-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40940214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Benzyl 2-Ethylhexyl Phthalate
Reactant of Route 2
Reactant of Route 2
Benzyl 2-Ethylhexyl Phthalate
Reactant of Route 3
Reactant of Route 3
Benzyl 2-Ethylhexyl Phthalate
Reactant of Route 4
Reactant of Route 4
Benzyl 2-Ethylhexyl Phthalate
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Benzyl 2-Ethylhexyl Phthalate
Reactant of Route 6
Reactant of Route 6
Benzyl 2-Ethylhexyl Phthalate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.